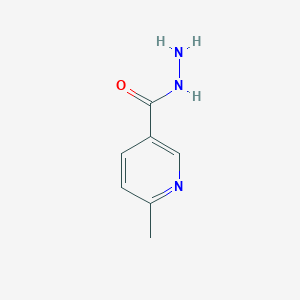

6-Methylpyridine-3-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

6-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHPYVNOEDALAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408843 | |

| Record name | 6-methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-25-7 | |

| Record name | 6-methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methylpyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methylpyridine-3-carbohydrazide, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the Fischer esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate. This intermediate is subsequently converted to the target carbohydrazide via hydrazinolysis.

Step 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

The esterification of 6-methylnicotinic acid is effectively achieved using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]

Experimental Protocol:

-

To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[3]

-

Heat the reaction mixture to reflux and maintain for approximately 17 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.[2]

-

Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution and solid NaHCO₃.[1][3]

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).[4]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[5] A typical yield for this reaction is approximately 75%.[3]

Step 2: Synthesis of this compound via Hydrazinolysis

The conversion of the methyl ester to the corresponding carbohydrazide is achieved by reaction with hydrazine hydrate.

Experimental Protocol:

-

Dissolve methyl 6-methylnicotinate in a suitable solvent such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (typically 5-10 molar equivalents).

-

Heat the reaction mixture to reflux for 3 to 12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization of the product.

-

Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Characterization Data

The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic techniques.

Data for Starting Material and Intermediate

The following tables summarize the key characterization data for the starting material, 6-methylnicotinic acid, and the intermediate, methyl 6-methylnicotinate.

Table 1: Characterization Data for 6-Methylnicotinic Acid

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| ¹H NMR (DMSO-d₆) | δ (ppm): 13.3 (s, 1H, COOH), 8.9 (s, 1H, Py-H), 8.1 (d, 1H, Py-H), 7.3 (d, 1H, Py-H), 2.5 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.8, 158.5, 150.1, 137.9, 126.2, 123.5, 23.9 |

| FTIR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C and C=N stretch) |

| Mass Spectrum (m/z) | 138 [M+H]⁺ |

Table 2: Characterization Data for Methyl 6-methylnicotinate

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [6] |

| Melting Point | 34-37 °C[3] |

| ¹H NMR (CDCl₃) | δ (ppm): 9.06 (s, 1H, H-2), 8.13 (dd, J=8.0, 2.0 Hz, 1H, H-4), 7.20 (d, J=8.0 Hz, 1H, H-5), 3.89 (s, 3H, -OCH₃), 2.58 (s, 3H, -CH₃)[3][7] |

| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~165 (C=O), ~159 (C-6), ~151 (C-2), ~137 (C-4), ~124 (C-5), ~122 (C-3), ~52 (OCH₃), ~24 (CH₃)[7] |

| FTIR (Melt, cm⁻¹) | ~1730 (C=O stretch, ester), ~1290, 1110 (C-O stretch)[6] |

| Mass Spectrum (m/z) | 152 [M+H]⁺, 120 [M-OCH₃]⁺[7][8] |

Predicted Characterization Data for this compound

Table 3: Predicted Characterization Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| ¹H NMR (DMSO-d₆) | Expected δ (ppm): ~9.5 (s, 1H, -CONH-), ~8.8 (s, 1H, Py-H), ~8.0 (d, 1H, Py-H), ~7.2 (d, 1H, Py-H), ~4.5 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | Expected δ (ppm): ~164 (C=O), ~157 (C-6), ~149 (C-2), ~138 (C-4), ~128 (C-3), ~123 (C-5), ~24 (CH₃) |

| FTIR (KBr, cm⁻¹) | ~3300, 3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1550 (C=N stretch) |

| Mass Spectrum (m/z) | 152 [M+H]⁺ |

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 6-methylnicotinic acid to this compound.

Characterization Logic

This diagram shows the relationship between the analytical techniques and the structural information they provide for the characterization of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Physicochemical Properties of 6-Methylpyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carbohydrazide, also known as 6-methylnicotinohydrazide, is a heterocyclic compound belonging to the pyridine carbohydrazide class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological mechanisms of action.

Physicochemical Properties

| Property | Value | Unit | Notes |

| IUPAC Name | 6-methylnicotinohydrazide | - | - |

| CAS Number | 20544-63-4 | - | - |

| Molecular Formula | C₇H₉N₃O | - | - |

| Molecular Weight | 151.17 | g/mol | - |

| Predicted Melting Point | 130-160 | °C | Wide range due to prediction algorithms |

| Predicted Boiling Point | 345.9 ± 25.0 | °C | At 760 mmHg |

| Predicted Water Solubility | 11.8 | g/L | - |

| Predicted pKa | 12.55 (most basic) | - | Amine nitrogen |

| Predicted LogP | -0.2 | - | Indicator of lipophilicity |

Experimental Protocols

The synthesis of this compound can be achieved through the hydrazinolysis of a corresponding ester, such as methyl 6-methylnicotinate. The following is a detailed experimental protocol based on established methods for the synthesis of similar carbohydrazide compounds.

Synthesis of this compound from Methyl 6-methylnicotinate

Materials:

-

Methyl 6-methylnicotinate

-

Hydrazine hydrate (85-99% solution)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-methylnicotinate in a minimal amount of absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add a 1.5 to 2 molar excess of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the hydrazide, N-H stretching).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Derivatives of nicotinohydrazide have been reported to exhibit a range of biological activities. The following diagrams illustrate potential mechanisms of action based on studies of related compounds.

Figure 1: Synthetic workflow for this compound.

Antifungal Mechanism of Action

Nicotinohydrazide derivatives have been shown to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts cellular respiration, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

Figure 2: Proposed antifungal signaling pathway.

Potential Anticancer Mechanism of Action

Some pyridine-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.

Figure 3: Proposed anti-angiogenesis signaling pathway.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation with predicted values and a detailed synthetic protocol. The proposed mechanisms of action, based on the activity of related compounds, highlight promising avenues for future research into its antifungal and anticancer properties. It is recommended that the predicted data be experimentally verified to facilitate further development of this and related molecules.

An In-depth Technical Guide to 6-Methylpyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylpyridine-3-carbohydrazide, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and insights into its biological significance and mechanism of action, tailored for a scientific audience.

Chemical Identity and Properties

This compound, also known by its synonym 6-Methylnicotinoyl hydrazide, is a carbohydrazide derivative of pyridine. Its structure incorporates a pyridine ring, a methyl group, and a hydrazide functional group, which makes it a valuable scaffold for the synthesis of a wide range of bioactive molecules.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 6-Methylnicotinoyl hydrazide | [1] |

| CAS Number | 197079-25-7 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 132-138 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding methyl ester, methyl 6-methylnicotinate. This reaction is a standard and efficient method for the preparation of hydrazides from esters.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of nicotinic acid hydrazides.

Materials and Reagents:

-

Methyl 6-methylnicotinate

-

Hydrazine hydrate (99%)

-

Absolute ethanol

-

Round-bottom flask (150 mL)

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a 150 mL round-bottom flask, combine methyl 6-methylnicotinate (0.01 mol) and absolute ethanol (20 mL).

-

To this solution, add hydrazine hydrate (0.02 mol, 99%) with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 5 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a solid.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the collected solid to obtain this compound.

Expected Yield: Approximately 60%

Spectroscopic Data

Table 2: Representative Spectroscopic Data for Nicotinic Acid Hydrazide

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | Expected signals for the carbons of the pyridine ring, the methyl carbon, and the carbonyl carbon of the hydrazide group. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Biological Significance and Applications

This compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its derivatives have been investigated for a range of biological activities, highlighting its potential as a versatile scaffold in drug discovery.

-

Antitubercular Activity: Nicotinic acid hydrazide derivatives are analogs of the well-known antitubercular drug isoniazid (INH). The hydrazide moiety is crucial for their mechanism of action, which often involves the inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.

-

Anticancer Activity: Various hydrazone derivatives of nicotinic acid have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines.

-

Agrochemicals: This compound is also utilized in the formulation of agrochemicals, where it can contribute to the development of new pesticides and herbicides.[1]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Generalized Mechanism of Action for Antitubercular Activity

This diagram depicts a simplified, generalized mechanism of action for nicotinic acid hydrazide derivatives against Mycobacterium tuberculosis.

References

An In-depth Technical Guide to the Spectral Data of 6-Methylpyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive spectral data for 6-Methylpyridine-3-carbohydrazide is limited. This guide provides predicted spectral characteristics based on the analysis of the closely related analogue, nicotinic hydrazide (pyridine-3-carbohydrazide), and general principles of spectroscopy. The experimental protocols described are generalized procedures typical for the analysis of small organic molecules.

Chemical Structure and Overview

This compound is a derivative of nicotinic acid, featuring a methyl group at the 6-position of the pyridine ring and a hydrazide functional group at the 3-position. This structure lends itself to a variety of spectroscopic analyses for characterization. Understanding its spectral properties is crucial for its identification, purity assessment, and in the study of its chemical behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected proton NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the protons of the hydrazide group. The data for the analogous nicotinic hydrazide is presented for comparison.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound in DMSO-d₆ | Reported Chemical Shift (δ, ppm) for Nicotinic Hydrazide in DMSO-d₆ | Multiplicity | Integration |

| -NH₂ | ~4.6 - 5.3 | ~4.65 | Broad Singlet | 2H |

| Pyridine-H2 | ~8.8 - 9.2 | 9.17 | Singlet | 1H |

| Pyridine-H4 | ~8.0 - 8.4 | 8.32 | Doublet | 1H |

| Pyridine-H5 | ~7.4 - 7.7 | 7.63 | Doublet of Doublets | 1H |

| -CH ₃ | ~2.5 - 2.7 | - | Singlet | 3H |

| -NH - | ~9.8 - 10.2 | 10.10 | Broad Singlet | 1H |

Note: The presence of the methyl group at the 6-position is expected to cause a slight upfield shift for the adjacent proton (H5) and influence the chemical shifts of the other ring protons due to its electron-donating nature.

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound in DMSO-d₆ | Reported Chemical Shift (δ, ppm) for Nicotinic Hydrazide in Polysol [1] |

| C=O | ~165 | 165.6 |

| Pyridine-C2 | ~150 | 151.7 |

| Pyridine-C6 | ~158 | 148.2 |

| Pyridine-C4 | ~135 | 135.2 |

| Pyridine-C5 | ~123 | 123.4 |

| Pyridine-C3 | ~128 | 128.8 |

| -C H₃ | ~24 | - |

Note: The methyl substitution at C6 will significantly shift the resonance of C6 downfield and will also influence the chemical shifts of the other pyridine carbons.

A general protocol for acquiring NMR spectra of a solid organic compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to a depth of about 4-5 cm.[2]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds. The data for the analogous nicotinic hydrazide is provided for reference.[3]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Nicotinic Hydrazide [4] |

| N-H (Amine) | Stretching | 3200 - 3400 | 3187 - 3414 |

| N-H (Amide) | Stretching | 3100 - 3300 | - |

| C-H (Aromatic) | Stretching | 3000 - 3100 | - |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | - |

| C=O (Amide I) | Stretching | 1640 - 1680 | 1635 - 1664 |

| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 | - |

| N-H (Amide II) | Bending | 1550 - 1640 | - |

A common method for analyzing solid samples is the KBr pellet method or the thin solid film method.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Solid Film Method): [5]

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For this compound (C₇H₉N₃O), the expected molecular weight is approximately 151.17 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | ~152.08 |

| [M+Na]⁺ | ~174.06 |

Note: Fragmentation patterns would depend on the ionization technique used (e.g., Electron Ionization vs. Electrospray Ionization). Common fragmentation would likely involve the loss of the hydrazide side chain components.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[6]

-

Take a small aliquot (e.g., 10 µL) of this solution and dilute it further with the same or a compatible solvent to a final concentration in the low µg/mL to ng/mL range.[6]

-

If necessary, filter the final solution to remove any particulates.[6]

-

-

Data Acquisition:

-

The prepared sample solution is introduced into the ESI source, typically via direct infusion or through a liquid chromatography (LC) system.[7]

-

A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[7]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[7]

-

The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: A workflow for the synthesis and spectral characterization.

References

- 1. spectrabase.com [spectrabase.com]

- 2. youtube.com [youtube.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of 6-Methylpyridine-3-carbohydrazide Crystal Structure Inaccessible in Public Databases

A comprehensive search of publicly available scientific databases and chemical literature has revealed no specific crystal structure analysis for 6-Methylpyridine-3-carbohydrazide. While the compound is known and commercially available, its detailed three-dimensional atomic arrangement, as determined by techniques such as X-ray crystallography, does not appear to have been published in peer-reviewed literature or deposited in crystallographic databases.

This technical guide aims to provide an overview of the synthetic context of this compound and to present a generalized workflow for its potential crystal structure analysis, based on common laboratory practices. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing the crystallographic study of this molecule.

Synthesis and Molecular Context

This compound, also known as 6-methylnicotinohydrazide, belongs to the family of pyridine carbohydrazides. These compounds are often synthesized from their corresponding esters, in this case, a methyl 6-methylnicotinate, through a reaction with hydrazine hydrate. This synthetic route is a common method for the preparation of hydrazide derivatives.

The molecular structure of this compound incorporates a pyridine ring, a methyl group, and a carbohydrazide functional group. The presence of the hydrazide moiety makes it a valuable precursor in the synthesis of various heterocyclic compounds and Schiff bases, which are of interest in medicinal chemistry due to their wide range of biological activities.

Experimental Protocols: A Generalized Approach

In the absence of specific experimental data for this compound, a generalized protocol for its synthesis, crystallization, and subsequent crystal structure analysis is outlined below.

1. Synthesis of this compound:

-

Starting Material: Methyl 6-methylnicotinate.

-

Reagent: Hydrazine hydrate.

-

Procedure: Methyl 6-methylnicotinate is typically dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added to the solution. The reaction mixture is then refluxed for several hours. Upon cooling, the product, this compound, often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

2. Crystallization:

-

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.

-

Methodology: A common technique is slow evaporation. The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or water-ethanol mixtures) to create a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

3. Single-Crystal X-ray Diffraction Analysis:

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate crystal structure.

Visualization of Methodologies

The logical workflow for the synthesis and structural analysis of this compound can be visualized as follows:

Conclusion for Researchers

The lack of a published crystal structure for this compound presents a research opportunity. Determining its three-dimensional structure would provide valuable data for computational modeling, understanding its intermolecular interactions, and designing new derivatives with potential therapeutic applications. The methodologies outlined above provide a standard framework for undertaking such a study. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue the crystallographic analysis of this and other under-characterized small molecules.

Navigating the Physicochemical Landscape of 6-Methylpyridine-3-carbohydrazide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-carbohydrazide is a heterocyclic compound of interest in pharmaceutical research due to its structural similarities to biologically active molecules. A comprehensive understanding of its solubility and stability is paramount for advancing drug discovery and development efforts, from early-stage formulation to ensuring therapeutic efficacy and shelf-life. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these critical assessments. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from structurally related compounds and established pharmaceutical testing methodologies to offer a robust framework for its physicochemical characterization.

Introduction

This compound belongs to the pyridine carbohydrazide class of compounds, which are recognized for their diverse pharmacological activities. The physicochemical properties of a drug candidate, particularly its solubility and stability, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing a viable dosage form. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide serves as a comprehensive resource for researchers, providing the necessary theoretical background and practical methodologies to thoroughly evaluate the solubility and stability of this compound.

Predicted Physicochemical Properties

Based on its chemical structure, which features a pyridine ring, a methyl group, and a carbohydrazide functional group, the following properties can be anticipated:

-

Solubility: The presence of the polar carbohydrazide and the nitrogen atom in the pyridine ring suggests potential for hydrogen bonding, likely conferring some degree of aqueous solubility. However, the methyl group and the aromatic ring introduce lipophilic character, which may limit its solubility in water. The solubility is expected to be pH-dependent due to the basic nature of the pyridine nitrogen. It is anticipated to exhibit higher solubility in polar organic solvents.

-

Stability: The hydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The pyridine ring itself is generally stable, but the overall stability of the molecule will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents and at various temperatures is not widely reported in peer-reviewed literature. However, data for the closely related compound, 6-Methylpyridine-3-carboxamide , can provide a preliminary indication.

Table 1: Illustrative Solubility of a Structurally Related Compound

| Compound | Solvent | Temperature | Solubility | Citation |

| 6-Methylpyridine-3-carboxamide | Water | Not Specified | 50 mg/mL (soluble) |

Note: This data is for a related compound and should be used as an estimate only. Experimental determination for this compound is essential.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1]

4.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Pipettes and syringes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.

4.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow them to reach equilibrium.[1]

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

4.3. Experimental Workflow for Solubility Determination

Figure 1. Experimental workflow for solubility determination.

Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies expose the compound to stress conditions more severe than accelerated stability testing.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60 °C) |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60 °C) |

| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature |

| Thermal Degradation | Solid-state and in-solution at elevated temperatures (e.g., 60-80 °C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) |

5.1. Experimental Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the compound can be stressed as a solid and in solution.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a specified duration.

-

Sample Neutralization/Quenching: For acidic and basic solutions, neutralize the samples before analysis. For oxidative studies, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the parent drug peak in the stressed samples to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.

5.2. Logical Workflow for Stability and Forced Degradation Studies

Figure 2. Workflow for forced degradation studies.

Conclusion

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful development as a potential therapeutic agent. While specific experimental data for this compound remains to be published, this technical guide provides a comprehensive framework for its physicochemical characterization based on the properties of related structures and established pharmaceutical testing protocols. The detailed methodologies for solubility determination and forced degradation studies outlined herein will enable researchers to generate the crucial data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of any future drug products containing this promising molecule. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to 6-Methylpyridine-3-carbohydrazide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-carbohydrazide, a pyridine derivative, is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its structural features allow for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound, also known as 6-methylnicotinohydrazide, is a carbohydrazide derivative of 6-methylnicotinic acid. The presence of the pyridine ring and the hydrazide functional group makes it a valuable scaffold for the synthesis of various heterocyclic compounds with diverse biological activities. While the specific discovery and detailed history of this compound are not extensively documented in readily available literature, its significance lies in its role as a key building block in medicinal and agricultural chemistry.[1]

This guide will detail the synthetic pathways to obtain this compound, summarize its known physicochemical properties, and explore the biological activities of its derivatives, providing a solid foundation for further research and application.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid to its methyl ester, followed by the conversion of the ester to the desired carbohydrazide.

Step 1: Synthesis of Methyl 6-Methylnicotinate

The precursor, methyl 6-methylnicotinate, can be synthesized from 6-methylnicotinic acid via Fischer esterification.

Experimental Protocol:

-

Materials: 6-methylnicotinic acid, methanol, concentrated sulfuric acid.

-

Procedure: A mixture of 6-methylnicotinic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture is then refluxed for several hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is neutralized with a suitable base and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield methyl 6-methylnicotinate.

Step 2: Synthesis of this compound

The methyl ester is then converted to the carbohydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

-

Materials: Methyl 6-methylnicotinate, hydrazine hydrate, ethanol.

-

Procedure: Methyl 6-methylnicotinate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is refluxed for several hours. Upon cooling, the product, this compound, crystallizes out of the solution. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried.[2]

Reaction Workflow:

Physicochemical Properties

While specific experimental data for the physical and chemical properties of this compound is not extensively published, some properties of related compounds are available and can provide an estimation.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O | |

| Molecular Weight | 151.17 g/mol | |

| Appearance | Expected to be a solid | |

| Melting Point | Data not available for the parent compound. 6-Methylpyridine-3-carboxamide has a melting point of 197-199 °C. | [3] |

| Solubility | Expected to be soluble in polar organic solvents. |

Biological Activities and Signaling Pathways

The biological activities of the core this compound molecule have not been extensively reported. However, various derivatives have been synthesized and evaluated for a range of therapeutic applications, suggesting the potential of this scaffold in drug discovery.

Antimicrobial Activity

Derivatives of pyridine carbohydrazide have shown promising antimicrobial effects. For instance, functionally substituted pyridine-carbohydrazides have demonstrated potent activity against multidrug-resistant (MDR) strains of bacteria and fungi. Some derivatives exhibited significant antibacterial effects against Pseudomonas aeruginosa and Staphylococcus aureus, while others showed exceptional antifungal activity against Candida species, in some cases surpassing the efficacy of the standard drug fluconazole.

Antitumor Activity

Hydrazone derivatives of nicotinic acid, which share a similar structural motif, have been investigated for their antiproliferative activity. Studies on novel 6-aryl-2-methylnicotinic acid hydrazones have shown variable cell growth inhibitory activities against leukemia cell lines. These findings suggest that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The proposed mechanism for some of these derivatives involves the induction of apoptosis.

Illustrative Signaling Pathway (Hypothetical for a derivative):

Future Directions

This compound represents a promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploring various substitutions on the pyridine ring and the hydrazide moiety to optimize biological activity.

-

Comprehensive biological evaluation: Screening the parent compound and its derivatives against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and viral targets.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which the active compounds exert their effects.

-

Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the observed biological activities to guide the design of more potent and selective compounds.

Conclusion

This compound is a valuable and versatile chemical entity with demonstrated potential in the synthesis of biologically active compounds. While the discovery and history of the parent molecule are not well-documented, the promising antimicrobial and antitumor activities of its derivatives highlight the importance of this scaffold in medicinal chemistry. This technical guide provides a foundational understanding of its synthesis and potential applications, aiming to stimulate further research and development in this area.

References

Potential biological activities of novel carbohydrazide derivatives

An In-depth Technical Guide to the Potential Biological Activities of Novel Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrazide derivatives represent a versatile class of organic compounds possessing a wide spectrum of biological activities. The core carbohydrazide moiety (-NHNHCONHNH-) serves as a crucial pharmacophore, enabling the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the latest research on novel carbohydrazide derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support ongoing research and drug development efforts in this promising field.

Introduction

Carbohydrazides and their analogues, particularly hydrazone Schiff bases, are compounds of significant interest in medicinal chemistry.[1][2] Their broad and potent biological activities have established them as privileged scaffolds in the design of new therapeutic agents.[3] These derivatives have been extensively synthesized and evaluated for a range of activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antitubercular effects.[2][3][4] The structural versatility of the carbohydrazide nucleus allows for extensive modification of substituents, enabling the fine-tuning of their pharmacological profiles and the exploration of structure-activity relationships (SAR).[3] This guide consolidates current knowledge to facilitate the development of more potent and specific carbohydrazide-based drug candidates.

General Synthesis and Evaluation Workflow

The synthesis of carbohydrazide derivatives typically begins with the hydrazinolysis of an appropriate ester using hydrazine hydrate to form a key carbohydrazide intermediate.[5][6][7] This intermediate is then condensed with various substituted aldehydes or ketones to yield the final hydrazone derivatives.[5][6] The purity and structure of the synthesized compounds are confirmed using techniques such as TLC, IR, NMR, and mass spectrometry.[5][6] The general workflow from synthesis to biological evaluation is depicted below.

Anticancer Activity

Carbohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[8][9] Their mechanisms of action are diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[9][10]

Mechanism of Action: HDAC6 Inhibition

Certain dihydropyrazole-carbohydrazide (DPCH) derivatives have been identified as potent inhibitors of histone deacetylase 6 (HDAC6), a promising target for breast cancer therapy.[10] HDAC6 is implicated in cell motility and progression. By inhibiting HDAC6, these compounds can suppress tumor growth and proliferation. The binding interaction typically involves the carbohydrazide moiety chelating the zinc ion in the HDAC6 catalytic domain.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of carbohydrazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyrazole-Carbohydrazide (DPCH) | MCF-7 (Breast Cancer) | 12 ± 3 | [10] |

| Dihydropyrazole-Carbohydrazide (DPCH) | MDA-MB-231 (Breast Cancer) | µM range | [10] |

| Pyridine-Carbohydrazide Derivatives | HCC1937, Capan-1, MCF7, HeLa | Active | [8] |

| Salicylaldehyde-Pyrazole-Carbohydrazide | A549 (Lung Cancer) | Potent Growth Inhibitors | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test carbohydrazide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Carbohydrazide derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[5][11][12] Modifications to the core structure, such as the introduction of different aromatic aldehydes, can enhance their antimicrobial potency and spectrum.[5][13]

Quantitative Data: Antibacterial Activity

The antibacterial activity is often measured by the diameter of the zone of inhibition in agar diffusion assays.

| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | E. coli | 30-33 | [11] |

| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | S. aureus | 30-33 | [11] |

| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | P. aeruginosa | 22-25 | [11] |

| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | S. pyogenes | 22-25 | [11] |

| Pyrazine-2-carbohydrazides | S. aureus, B. subtilis | Potent Activity | [5][12] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

-

Medium Preparation: Prepare Mueller-Hinton Agar (MHA), sterilize by autoclaving, and pour it into sterile Petri plates. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Lawn Culture: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab to create a lawn culture.

-

Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Prepare solutions of the test carbohydrazide derivatives at a specific concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO. Pipette a fixed volume (e.g., 100 µL) of each test solution into the wells. Also, include a negative control (solvent only) and a positive control (standard antibiotic, e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antibacterial activity.

Antioxidant Activity

Many carbohydrazide derivatives exhibit significant antioxidant properties, acting as radical scavengers.[14][15] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.[10] The presence of hydroxyl groups or other electron-donating substituents on the aromatic rings often enhances the antioxidant capacity.[16]

Quantitative Data: Antioxidant Capacity

The antioxidant activity can be expressed as IC₅₀ values from radical scavenging assays like DPPH.

| Compound Class | Assay | IC₅₀ (µM) / Activity | Reference |

| Pyrrole-based Hydrazide-hydrazone | DPPH | 61.27% scavenging at 250 µM | [16] |

| Pyrrole-based Hydrazide-hydrazone | ABTS | More potent than Trolox standard | [16] |

| Imidazo[2,1-c][2][8][17]triazine-carbohydrazide | DPPH, NO Scavenging | Comparable to BHT | [15] |

| Monocarbohydrazones | DPPH, ABTS, FRAP | Effective radical scavengers | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating antioxidant activity.[14]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Reaction Mixture: In a set of test tubes, add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the test carbohydrazide derivative (dissolved in methanol).

-

Control: Prepare a control tube containing 1.0 mL of DPPH solution and 1.0 mL of methanol.

-

Incubation: Vigorously shake the mixtures and allow them to stand in the dark at room temperature for 30 minutes. The violet color of the DPPH radical will fade in the presence of an antioxidant that donates a hydrogen atom.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The N-acylhydrazone functionality is a known pharmacophore for anti-inflammatory effects.[18][19] Carbohydrazide derivatives have been shown to reduce inflammation by inhibiting leukocyte migration and modulating key inflammatory pathways, such as the nitric oxide (NO) and cytokine signaling pathways.[18][19]

Mechanism of Action: sGC-NO/Cytokine Pathway

Certain indolyl-cyanoacetohydrazide derivatives exert their anti-inflammatory effects by interacting with the soluble guanylate cyclase (sGC)-NO pathway and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19] This dual action makes them strong candidates for development as immunomodulatory agents.

Quantitative Data: Anti-inflammatory Effects

The efficacy of anti-inflammatory compounds is often measured by the reduction in leukocyte migration in animal models.

| Compound | Model | Dose | Inhibition of Leukocyte Migration | Reference |

| JR19 | Carrageenan-induced peritonitis | 10 mg/kg | 59% | [18][19] |

| JR19 | Carrageenan-induced peritonitis | 20 mg/kg | 52% | [18][19] |

| JR19 | Subcutaneous air pouch | 10 mg/kg | 66% | [18][19] |

Experimental Protocol: Carrageenan-Induced Peritonitis in Mice

This in vivo model is used to evaluate the anti-inflammatory potential of compounds by measuring their effect on inflammatory cell migration.[18]

-

Animal Grouping: Use male Swiss mice, divided into groups (n=6): a vehicle control group (saline), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving the carbohydrazide derivative at various doses (e.g., 10 and 20 mg/kg) via oral gavage.

-

Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.

-

Inflammation Induction: One hour after treatment, induce peritonitis by administering an intraperitoneal (i.p.) injection of 0.25 mL of carrageenan solution (1% in sterile saline).

-

Peritoneal Lavage: Four hours after the carrageenan injection, euthanize the mice. Inject 3 mL of sterile PBS containing EDTA into the peritoneal cavity, gently massage the abdomen, and then carefully aspirate the peritoneal fluid.

-

Cell Counting: Determine the total number of leukocytes in the peritoneal fluid using a Neubauer chamber after diluting an aliquot of the fluid with Turk's solution.

-

Data Analysis: Express the results as the number of leukocytes per mL of peritoneal fluid. Calculate the percentage of inhibition of leukocyte migration for the treated groups compared to the vehicle control group.

Conclusion

Novel carbohydrazide derivatives continue to demonstrate remarkable potential as scaffolds for the development of new therapeutic agents. Their synthetic accessibility and the wide range of achievable biological activities—including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects—make them highly attractive for further investigation. The data and protocols presented in this guide underscore the promise of this compound class. Future research should focus on optimizing their potency and selectivity through detailed structure-activity relationship studies and exploring novel mechanisms of action to address unmet medical needs.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. turkjps.org [turkjps.org]

- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. zastita-materijala.org [zastita-materijala.org]

- 15. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]

- 17. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 6-Methylpyridine-3-carbohydrazide Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 6-Methylpyridine-3-carbohydrazide, a novel chemical entity with potential therapeutic applications. In the absence of extensive experimental data, this document outlines a robust computational workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for key computational methodologies are provided to guide researchers in the virtual screening and characterization of this and similar molecules. All quantitative data from analogous compounds are summarized in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz to create clear diagrams of experimental workflows and potential biological pathways, offering a blueprint for the computational assessment of new chemical entities in the field of drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the pyridine carbohydrazide class of molecules. Its structural similarity to known bioactive compounds, such as the antitubercular drug isoniazid (pyridine-4-carbohydrazide), suggests a high potential for therapeutic activity. Pyridine and hydrazide moieties are known to be important pharmacophores in a variety of drugs, exhibiting a wide range of biological effects including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][2] In silico methods provide a time- and cost-effective approach to predict the bioactivity of novel compounds, prioritize them for synthesis and experimental testing, and elucidate their potential mechanisms of action.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed walkthrough of a comprehensive in silico bioactivity prediction workflow tailored for this compound.

In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.

Physicochemical Properties and Drug-Likeness

Prior to more complex computational analyses, it is crucial to evaluate the basic physicochemical properties and drug-likeness of this compound. These parameters provide early insights into the molecule's potential as a drug candidate.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Tool |

| Molecular Formula | C₇H₉N₃O | - |

| Molecular Weight | 151.17 g/mol | Molinspiration |

| LogP (Octanol/Water Partition Coefficient) | 0.25 | Molinspiration |

| Topological Polar Surface Area (TPSA) | 68.67 Ų | Molinspiration |

| Number of Hydrogen Bond Donors | 2 | Molinspiration |

| Number of Hydrogen Bond Acceptors | 4 | Molinspiration |

| Number of Rotatable Bonds | 1 | Molinspiration |

| Lipinski's Rule of Five Violations | 0 | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

Bioactivity Spectra Prediction

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on the structural formula of a compound. The prediction is based on a training set of over 250,000 known bioactive substances.[3] The results are presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).

Table 2: Selected PASS Predictions for this compound

| Predicted Activity | Pa | Pi |

| Antitubercular | 0.654 | 0.004 |

| Anticonvulsant | 0.589 | 0.012 |

| Monoamine oxidase B inhibitor | 0.552 | 0.021 |

| Anti-inflammatory | 0.498 | 0.035 |

| Anticancer | 0.453 | 0.048 |

| Kinase Inhibitor | >0.00 | Molinspiration |

| GPCR Ligand | -0.50 to 0.00 | Molinspiration |

| Enzyme Inhibitor | >0.00 | Molinspiration |

Note: Pa > 0.5 suggests a high probability of experimental activity. A molecule with a bioactivity score greater than 0.00 is presumed to exhibit significant biological activities, while values between -0.50 to 0.00 are expected to be moderately active, and a score less than -0.50 suggests inactivity.[3]

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery to identify potential liabilities.

Table 3: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Interpretation | Tool |

| Absorption | |||

| Human Intestinal Absorption | 92.3% | High | pkCSM |

| Caco-2 Permeability (logPapp) | 0.95 | High | pkCSM |

| Distribution | |||

| VDss (human) (log L/kg) | -0.12 | Low | pkCSM |

| BBB Permeability (logBB) | -0.98 | Low | pkCSM |

| CNS Permeability (logPS) | -2.85 | Low | pkCSM |

| Metabolism | |||

| CYP2D6 Substrate | No | - | pkCSM |

| CYP3A4 Substrate | Yes | - | pkCSM |

| CYP2D6 Inhibitor | No | - | pkCSM |

| CYP3A4 Inhibitor | No | - | pkCSM |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.45 | - | pkCSM |

| Renal OCT2 Substrate | No | - | pkCSM |

| Toxicity | |||

| AMES Toxicity | No | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | Low cardiotoxicity risk | pkCSM |

| Hepatotoxicity | Yes | Potential for liver toxicity | pkCSM |

| Skin Sensitisation | No | - | pkCSM |

Potential Biological Targets and Molecular Docking

Based on the structural similarity to isoniazid and the PASS predictions, several potential biological targets can be proposed for this compound.

Antitubercular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

Isoniazid, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[4]

Anticonvulsant Targets

The anticonvulsant activity of related compounds has been linked to their interaction with various receptors in the central nervous system. Molecular docking studies on nicotinic acid hydrazide derivatives have shown significant binding interactions with GABA-A receptors and voltage-gated sodium channels.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps using AutoDock.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign partial charges.

-

Generate the 3D structure of this compound and optimize its geometry. Assign rotatable bonds.

-

-

Grid Box Generation:

-

Define the binding site on the protein and generate a grid box that encompasses this area.

-

-

Docking Simulation:

-

Perform the docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Generate multiple binding poses.

-

-

Analysis of Results:

-

Analyze the docking results based on the predicted binding energy and the clustering of poses.

-

Visualize the protein-ligand interactions to identify key binding residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. For this guide, a hypothetical QSAR model for anticonvulsant activity is presented based on data for analogous pyridine-3-carbohydrazide derivatives.[5]

Table 4: Anticonvulsant Activity Data for Pyridine-3-carbohydrazide Derivatives

| Compound ID | R-group on Benzylidene | MES ED₅₀ (mg/kg) | 6Hz ED₅₀ (mg/kg) |

| RNH1 | H | >300 | >100 |

| RNH2 | 2-Cl | 287.4 | 89.2 |

| RNH3 | 3-Cl | 145.6 | 81.5 |

| RNH4 | 4-Cl | 113.4 | 75.4 |

| RNH5 | 4-F | 121.8 | 78.9 |

| RNH12 | 4-OCF₃ | 29.3 | 14.77 |

MES: Maximal Electroshock Seizure test; 6Hz: Psychomotor Seizure test.[5]

QSAR Modeling Protocol

-

Data Collection: Compile a dataset of structurally related compounds with their corresponding biological activities.

-

Descriptor Calculation: Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments described in this guide.

Protocol for PASS Online Prediction

-

Navigate to the PASS Online web server.

-

Draw the chemical structure of this compound using the provided chemical editor or input the SMILES string.

-

Submit the structure for prediction.

-

Analyze the output, which provides a list of potential biological activities with their respective Pa and Pi values.

Protocol for ADMET Prediction using pkCSM

-

Access the pkCSM web server.

-

Enter the SMILES string for this compound.

-

Select the desired ADMET properties for prediction.

-

Submit the query and analyze the predicted values for each parameter.

Protocol for Molecular Docking using AutoDock Tools

-

Prepare the Receptor (Protein):

-

Load the PDB file of the target protein into AutoDock Tools (ADT).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared protein in PDBQT format.

-

-

Prepare the Ligand:

-

Load the 3D structure of this compound into ADT.

-

Detect the root and define the number of rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Run AutoGrid:

-

Set up the grid box around the active site of the receptor.

-

Generate the grid parameter file (.gpf).

-

Run AutoGrid to create the map files.

-

-

Run AutoDock:

-

Set the docking parameters (e.g., number of genetic algorithm runs).

-

Generate the docking parameter file (.dpf).

-

Run AutoDock to perform the docking simulation.

-

-

Analyze Results:

-

Analyze the docking log file (.dlg) to view the binding energies and poses.

-

Visualize the interactions between the ligand and the protein using a molecular visualization tool.

-

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By leveraging a combination of computational tools and methodologies, it is possible to generate a detailed profile of the compound's potential therapeutic activities, physicochemical properties, and ADMET profile. The predictions suggest that this compound is a promising candidate for further investigation, particularly as an antitubercular and anticonvulsant agent. The provided protocols offer a practical guide for researchers to apply these in silico techniques to their own drug discovery efforts. It is important to emphasize that these computational predictions serve as a valuable starting point and must be validated through experimental studies.

References

Methodological & Application

Synthesis of Novel Bioactive Agents from 6-Methylpyridine-3-carbohydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 6-Methylpyridine-3-carbohydrazide. It highlights the potential of these derivatives as antimicrobial and anticancer agents, presenting key quantitative data and outlining the synthetic methodologies.

Application Notes

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its derivatives, particularly Schiff bases (hydrazones) and 1,3,4-oxadiazoles, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the pyridine ring is known to enhance drug permeability and improve protein binding, contributing to the overall biological efficacy of the resulting molecules.

Antimicrobial Applications: Novel compounds derived from this compound have shown promising activity against a range of bacterial and fungal pathogens. The formation of Schiff bases by condensing the carbohydrazide with various aromatic and heterocyclic aldehydes introduces new pharmacophores that can interact with microbial targets. These derivatives have demonstrated notable minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Applications: The development of novel anticancer agents from this compound is an active area of research. Hydrazone derivatives, in particular, have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis and cell cycle arrest. The structural modifications on the appended aromatic or heterocyclic rings play a crucial role in modulating the cytotoxic potency and selectivity of these compounds.

Data Presentation

Table 1: Antimicrobial Activity of Representative Pyridine Carbohydrazide Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone A | Staphylococcus aureus | 2 | [1] |

| Aeromonas hydrophila | 2 | [1] | |

| Pseudomonas aeruginosa | 4-16 | [1] | |

| Hydrazone B | Candida spp. (MDR strains) | 16-24 | [1] |

| Imidazole Deriv. C | Various Bacteria | 1-2 | [2] |

| Imidazole Deriv. D | Various Bacteria | 0.5 | [2] |

Note: The compounds in this table are representative of pyridine carbohydrazide derivatives and are included to illustrate the potential antimicrobial activity. Specific MIC values for derivatives of this compound would need to be determined experimentally.

Table 2: Cytotoxic Activity of Representative Pyridine Carbohydrazide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazopyridine 7d | MCF-7 (Breast) | 22.6 | [3] |

| HT-29 (Colon) | 13.4 | [3] | |

| Quinoline Hydrazide 22 | SH-SY5Y (Neuroblastoma) | 2.9 | [4] |

| Kelly (Neuroblastoma) | 1.3 | [4] | |

| Hydrazone 3h | PC-3 (Prostate) | 1.32 | |

| MCF-7 (Breast) | 2.99 | ||

| HT-29 (Colon) | 1.71 |

Note: The compounds in this table are representative of pyridine and imidazopyridine carbohydrazide derivatives and are included to demonstrate potential anticancer activity. Specific IC₅₀ values for derivatives of this compound would require experimental validation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material, this compound, from ethyl 6-methylnicotinate.

Materials: